

Application Notes and Protocols for Protein Bioconjugation Using Phenyl Vinyl Sulfone

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Compound of Interest

Compound Name: Phenyl vinyl sulfone

Cat. No.: B105559

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Introduction

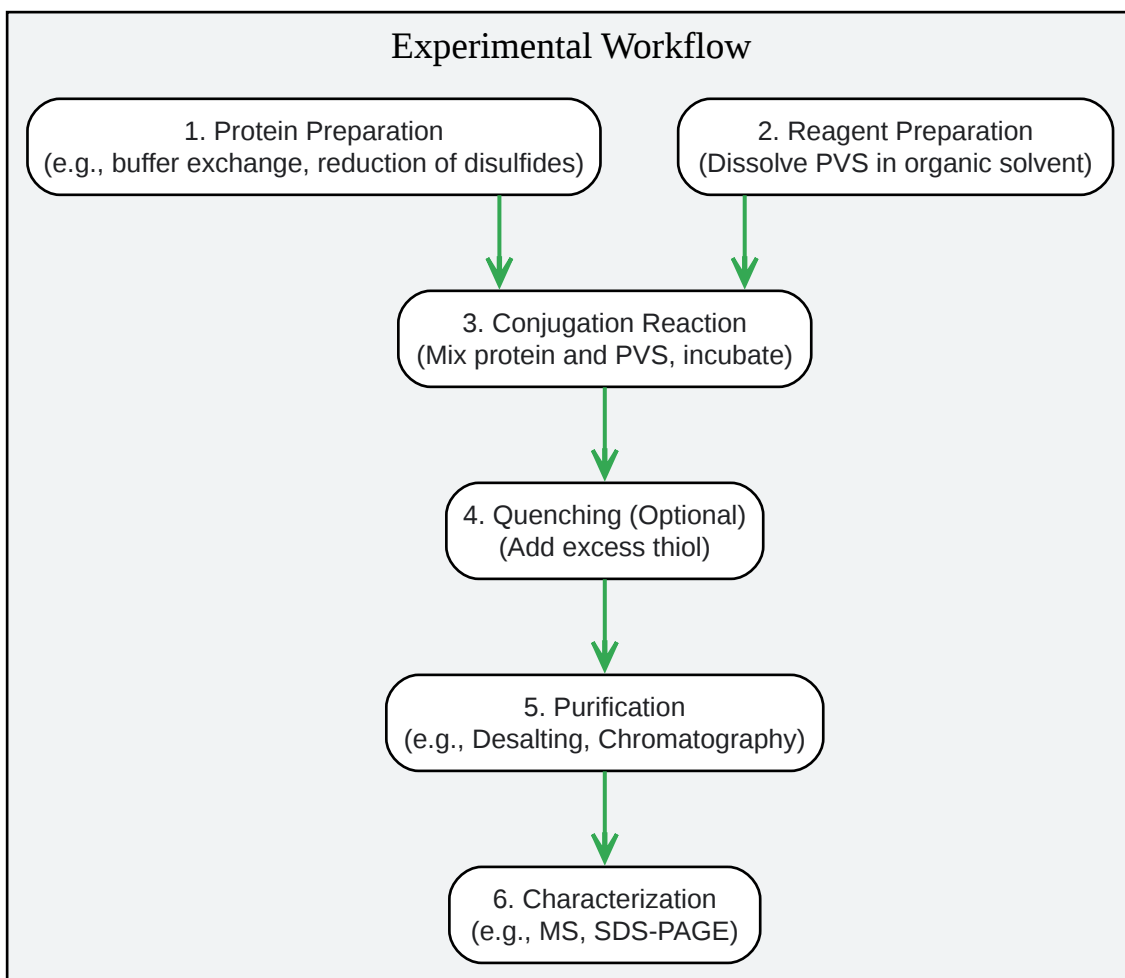
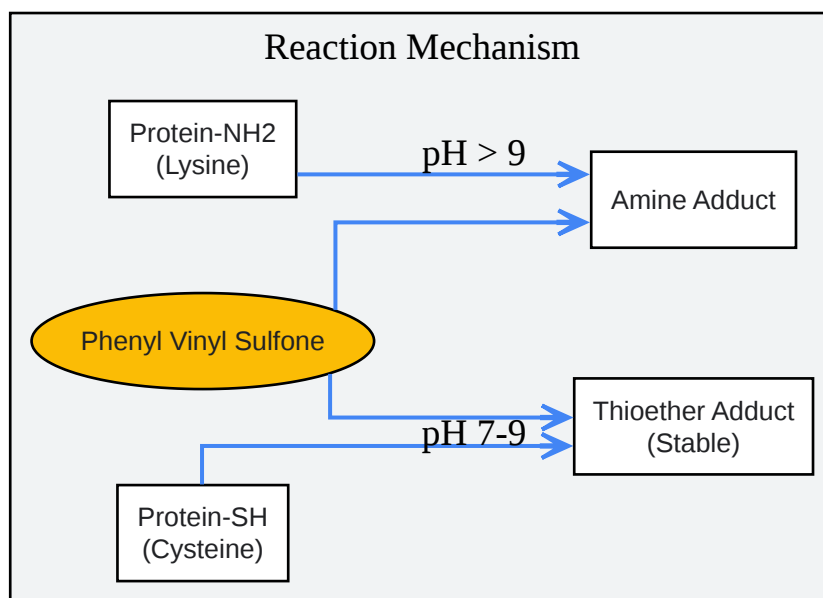
Phenyl vinyl sulfone (PVS) and its derivatives are powerful reagents for the covalent modification of proteins. As Michael acceptors, they exhibit a strong reactivity towards nucleophilic amino acid residues, primarily cysteine and, to a lesser extent, lysine and histidine. [1][2] This reactivity, coupled with the high stability of the resulting thioether or amino bond, makes **phenyl vinyl sulfones** valuable tools in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), radiopharmaceuticals, and probes for studying protein function. [3][4][5]

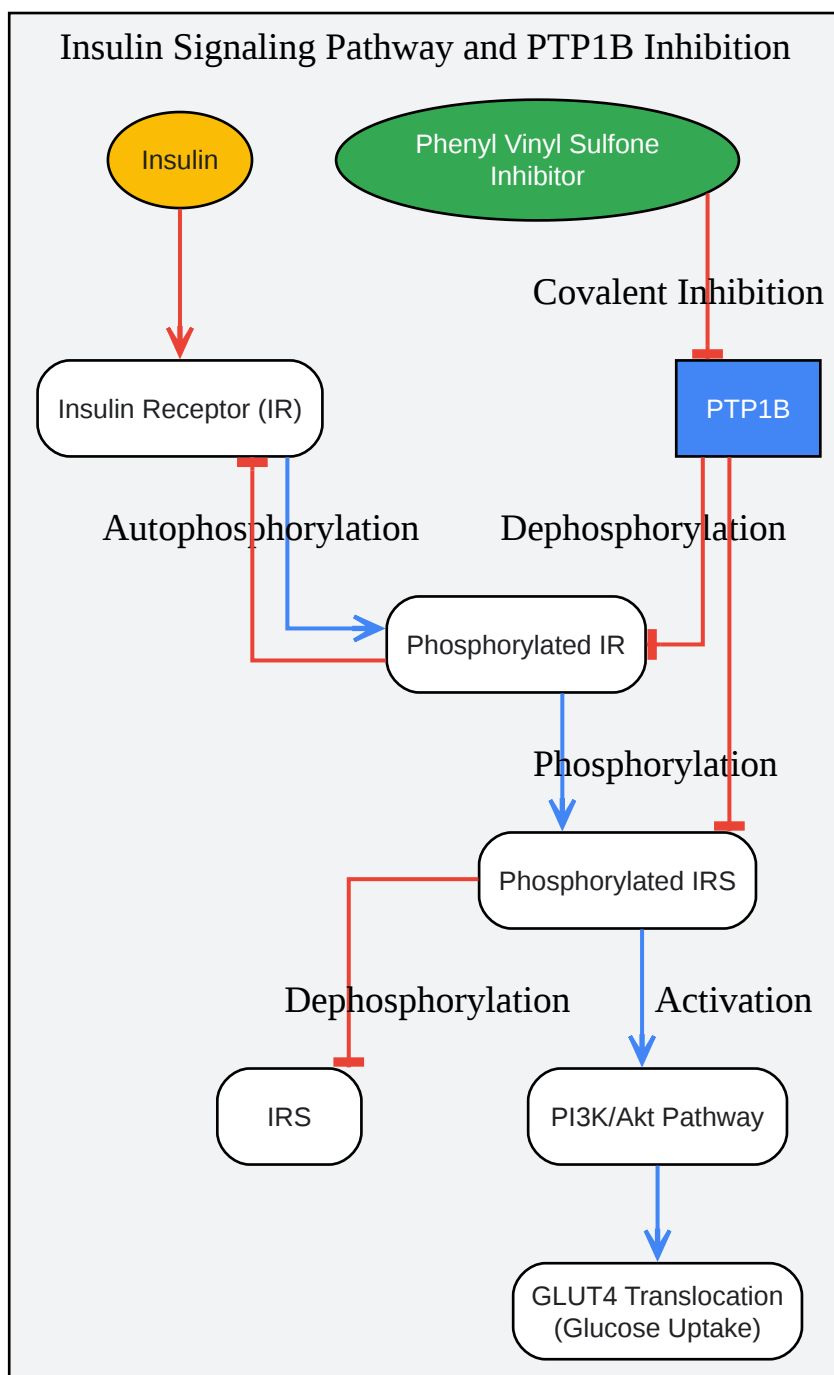
These application notes provide a comprehensive overview of the use of **phenyl vinyl sulfone** for protein bioconjugation, including detailed reaction protocols, quantitative data on reactivity and stability, and visualizations of the underlying chemical principles and biological applications.

Chemical Principle

The bioconjugation of proteins with **phenyl vinyl sulfone** proceeds via a Michael-type addition reaction. The electron-withdrawing sulfonyl group activates the vinyl group, making it susceptible to nucleophilic attack by the side chains of specific amino acid residues.

The primary target for **phenyl vinyl sulfone** is the thiol group of cysteine residues, which, in its deprotonated thiolate form, is a potent nucleophile.^[1] The reaction results in the formation of a stable thioether linkage. Under specific pH conditions, the ϵ -amino group of lysine and the imidazole ring of histidine can also react with **phenyl vinyl sulfone**.^{[2][6]}





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